(R)-Benzyl (4-hydroxybutan-2-yl)carbamate
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (4-hydroxybutan-2-yl)carbamate” include a molecular weight of 189.25 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
Antimycobacterial Activities
(R)-Benzyl (4-hydroxybutan-2-yl)carbamate derivatives have been synthesized and evaluated for antimycobacterial activities. Certain derivatives, particularly those with free amino groups at C2 and a sulphonamide moiety, showed significant biological activity against M. tuberculosis. The antimycobacterial activity correlated with the lipophilicity of the compounds but not with the electronic effects of the substituents. These findings suggest the potential of this compound derivatives in antimycobacterial treatment, although they were found to be highly cytotoxic against certain cell lines (Moreth et al., 2014).
Enzyme Inhibition
A series of benzyl (4-hydroxybutan-2-yl)carbamate derivatives have been prepared and characterized for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The research indicated strong preferential inhibition of BChE by most compounds, with some being more active than clinically used drugs. These findings suggest the potential use of these derivatives as selective inhibitors for BChE, which could be beneficial in treating diseases where cholinesterase imbalance is a factor (Magar et al., 2021).
Agricultural Applications
Carbendazim and tebuconazole, derived from this compound, are used in agriculture to prevent and control fungal diseases. Research has shown that solid lipid nanoparticles and polymeric nanocapsules can be used as carrier systems, offering advantages like modified release profiles, reduced environmental and human toxicity, and improved transfer to the site of action. These advancements can lead to more effective and safer agricultural practices (Campos et al., 2015).
Synthesis and Structural Studies
Studies have been conducted on the synthesis of this compound derivatives as intermediates in the production of natural products with cytotoxic activity. These intermediates have potential applications in the development of new therapeutic agents. Additionally, structural studies, including X-ray crystallography, provide valuable insights into the molecular conformations and potential reactivity of these compounds (Tang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCAJWAPVPCFY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.